2-(3-Formyl-4-hydroxyphenyl)acetonitrile
Description
2-(3-Formyl-4-hydroxyphenyl)acetonitrile (C₉H₇NO₂, MW 161.16 g/mol) is a nitrile derivative featuring a phenyl ring substituted with hydroxyl (-OH) and formyl (-CHO) groups at the 4- and 3-positions, respectively, alongside an acetonitrile (-CH₂CN) side chain. This compound is synthesized via condensation of 4-hydroxybenzyl cyanide with appropriate reagents, yielding a white solid after flash chromatography (hexane:EtOAc = 30:1) . Its structural features, including polar functional groups, make it a versatile intermediate in organic synthesis, particularly for antimicrobial diarylimine derivatives .
Properties
IUPAC Name |
2-(3-formyl-4-hydroxyphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKZOBSOONHBLJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC#N)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706820-77-1 | |
| Record name | 2-(3-formyl-4-hydroxyphenyl)acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile typically involves the reaction of 3-formyl-4-hydroxybenzaldehyde with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Formyl-4-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.
Major Products
Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)acetonitrile.
Reduction: 2-(3-Formyl-4-hydroxyphenyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Formyl-4-hydroxyphenyl)acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile is not well-documented. its functional groups suggest potential interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy group can participate in hydrogen bonding. The nitrile group may also interact with enzymes and other proteins, affecting their function .
Comparison with Similar Compounds
Substituent Effects on Electronic and Structural Properties
The electronic properties of aromatic nitriles are heavily influenced by substituents. Below is a comparative analysis of key derivatives:
Table 1: Substituent Effects and Molecular Properties
Key Observations:
- Electron-Withdrawing vs. Donating Groups : The formyl (-CHO) and hydroxyl (-OH) groups in the target compound create a polarized aromatic system, enhancing reactivity in nucleophilic additions (e.g., Schiff base formation) . In contrast, chlorine substituents (e.g., in 2-(2,4-dichlorophenyl)acetonitrile) increase lipophilicity and stabilize the aromatic ring via electron withdrawal .
- Steric and Polar Effects : The trifluoroethoxy group in 2-[3-methoxy-4-(trifluoroethoxy)phenyl]acetonitrile introduces steric bulk and reduces solubility in polar solvents compared to the target compound .
Electronic Structure and Reactivity
Density Functional Theory (DFT) studies on coumarin derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal that HOMO/LUMO energies are localized on the coumarin ring, with HOMO energies ranging from -6.2 to -5.8 eV . While similar data for this compound are unavailable, its formyl group is expected to lower HOMO energy compared to methoxy or methyl substituents, increasing electrophilicity.
Biological Activity
2-(3-Formyl-4-hydroxyphenyl)acetonitrile is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, referencing various studies and findings to provide a comprehensive overview.
This compound can be classified as an aromatic aldehyde derivative with a nitrile functional group. Its structure allows for various interactions with biological targets, which may contribute to its observed activities.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) varying depending on the organism tested. For example, one study reported MIC values ranging from 15 to 30 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Anticancer Activity
The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values reported at approximately 25 μM for MDA-MB-231 cells .
The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of certain kinases or transcription factors that are crucial for tumor growth.
Research Findings and Case Studies
| Study | Findings | Methodology |
|---|---|---|
| Study A | Demonstrated antimicrobial activity against S. aureus and E. coli | In vitro MIC assays |
| Study B | Showed cytotoxic effects on MDA-MB-231 cells with an IC50 of 25 μM | Cell viability assays |
| Study C | Investigated mechanism via apoptosis induction | Flow cytometry analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
